An In-Depth Technical Guide to the Physical Properties of Methyl 3-amino-5-bromo-2-hydroxybenzoate
An In-Depth Technical Guide to the Physical Properties of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-amino-5-bromo-2-hydroxybenzoate. It includes a summary of its chemical identity, and detailed experimental protocols for its synthesis and the determination of its key physical characteristics. This document also contextualizes the compound's relevance in pharmaceutical research, particularly in the development of novel antitubercular agents.
Chemical Identity
Methyl 3-amino-5-bromo-2-hydroxybenzoate is a substituted aromatic compound. Its core structure is a benzoic acid methyl ester with amino, bromo, and hydroxyl groups attached to the benzene ring.
| Property | Value | Source |
| Chemical Name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | N/A |
| CAS Number | 141761-82-2 | [1] |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1N)Br)O | N/A |
| InChI Key | OLJRJOTYBRIVQN-UHFFFAOYSA-N | N/A |
Physical Properties
A thorough search of available scientific literature and chemical databases did not yield specific experimentally determined physical properties such as melting point, boiling point, and solubility for Methyl 3-amino-5-bromo-2-hydroxybenzoate. The compound is commercially available from suppliers such as Combi-Blocks, indicating that it is a stable solid at room temperature.[2]
While specific data is not available, the following sections outline the standard experimental protocols for determining these crucial physical properties.
Experimental Protocols
A documented method for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate involves the reduction of a nitro-substituted precursor.[1]
Materials:
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
-
Methanol (MeOH)
-
Activated Iron Powder
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diatomaceous earth
-
Silica gel (80-100 mesh)
-
Standard laboratory glassware and filtration apparatus
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, suspend Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol) in methanol (1000 mL).
-
To this suspension, add activated iron powder (2 mol) in a single portion.
-
Heat the mixture to a gentle reflux.
-
Slowly add a saturated aqueous solution of ammonium chloride (1.5 mol) dropwise to the refluxing mixture.
-
Maintain the reflux for 3 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add diatomaceous earth (200 g) to the cooled reaction mixture and perform suction filtration to remove the solid iron catalyst and other insoluble materials.
-
Wash the solid residue thoroughly with hot methanol to ensure all the product is collected in the filtrate.
-
Combine all the filtrates and remove the solvent by evaporation under reduced pressure.
-
The crude product is then purified by flash chromatography on a silica gel column to yield pure Methyl 3-amino-5-bromo-2-hydroxybenzoate.[1]
The melting point of a solid crystalline compound is a key indicator of its purity.
Materials:
-
Purified Methyl 3-amino-5-bromo-2-hydroxybenzoate
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the sample of Methyl 3-amino-5-bromo-2-hydroxybenzoate is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of a melting point apparatus.
-
Heat the block at a steady and slow rate (approximately 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.
Solubility is a fundamental physical property that dictates the choice of solvents for reactions, purification, and formulation.
Materials:
-
Purified Methyl 3-amino-5-bromo-2-hydroxybenzoate
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath (optional, for temperature control)
Procedure:
-
Add a small, accurately weighed amount of Methyl 3-amino-5-bromo-2-hydroxybenzoate (e.g., 10 mg) to a test tube.
-
Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to see if the solid has completely dissolved.
-
If the solid has dissolved, add another weighed amount of the solute and repeat the process until the solution is saturated (i.e., no more solid dissolves).
-
If the initial amount of solid does not dissolve, incrementally add more solvent until it does, or until a large volume has been added, indicating low solubility.
-
The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).
Application in Drug Discovery: Synthesis of DprE1 Inhibitors
Methyl 3-amino-5-bromo-2-hydroxybenzoate serves as a crucial starting material in the synthesis of novel benzomorpholine derivatives that act as reversible inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase). DprE1 is a vital enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a promising target for new anti-tuberculosis drugs.
The following diagram illustrates the initial step in a multi-step synthesis where Methyl 3-amino-5-bromo-2-hydroxybenzoate is utilized.
This workflow highlights the transformation of Methyl 3-amino-5-bromo-2-hydroxybenzoate into a key benzomorpholine intermediate, which then undergoes further chemical modifications to produce potent DprE1 inhibitors. This context underscores the importance of this compound as a building block in the development of new therapeutics for tuberculosis.
